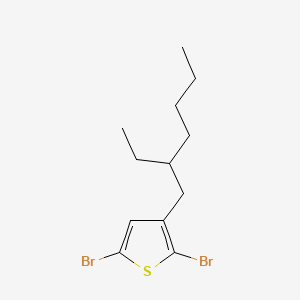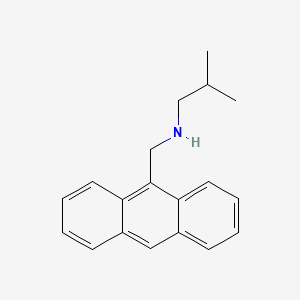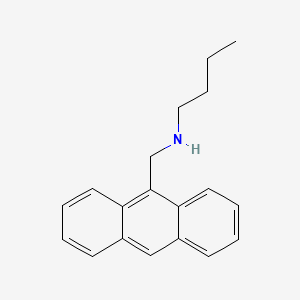
HO-Peg18-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HO-Peg18-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a polyethylene glycol (PEG) derivative with a hydroxyl (OH) group and an 18-carbon spacer arm.
Synthesis Analysis
HO-Peg18-OH is used in the synthesis of PROTACs . A study shows that magnesium hydroxide nanoflakes were synthesized using poly (ethylene glycol) (PEG 4000) surfactant by exploiting the chemical precipitation method . Another study mentions the preparation of a poly (ethylene glycol) with a single cinnamaldehyde acetal unit in the polymer chain, using a newly synthesized cinnamaldehyde acetal diethylene glycol (CADEG) as an initiator .Molecular Structure Analysis
The molecular weight of HO-Peg18-OH is 810.96, and its formula is C36H74O19 . The SMILES representation of its structure is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Chemical Reactions Analysis
HO-Peg18-OH is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
HO-Peg18-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has a molecular weight of 810.96 and a formula of C36H74O19 . The SMILES representation of its structure is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .科学的研究の応用
Biocompatible Surfaces
HO-Peg18-OH, as part of the polyethylene glycol (PEG) family, plays a significant role in creating biocompatible surfaces. Surfaces coated with PEG, including the HO-Peg18-OH variant, are known for their nonimmunogenicity, nonantigenicity, and ability to repel proteins. This property is particularly valuable in the development of biocompatible coatings for various medical devices and implants. Researchers Alcantar, Aydil, and Israelachvili (2000) developed a method to graft PEG onto activated silica films, demonstrating the application of PEG in creating biocompatible surface coatings (Alcantar, Aydil, & Israelachvili, 2000).
Enhanced Stability and Dispersion of Nanoparticles
HO-Peg18-OH is also instrumental in enhancing the stability and dispersion of nanoparticles. Oziri et al. (2021) showed how cyclic polyethylene glycol (c-PEG) without chemical inhomogeneity is used to stabilize silver nanoparticles (AgNPs). This research highlights the use of PEG variants like HO-Peg18-OH in improving the dispersion stability of nanoparticles under various conditions, which is crucial in biological applications (Oziri et al., 2021).
OH Radical Chemistry in Atmospheric Studies
In atmospheric chemistry, studies involving HO-Peg18-OH contribute significantly to understanding radical chemistry, particularly concerning OH and HO2 radicals. For example, Ren et al. (2003) and Peng et al. (2015) conducted studies to examine the behavior of HOx radicals in various environmental settings, including urban and controlled atmospheres. These studies help in understanding the role of HOx radicals in atmospheric chemistry, which is critical in addressing environmental and pollution issues (Ren et al., 2003); (Peng et al., 2015).
Applications in Biomedical and Biotechnical Fields
HO-Peg18-OH is also extensively used in biotechnical and biomedical applications due to its non-toxic nature and ability to interact with cell membranes without causing harm. Harris (1992) discussed the use of PEG in various biotechnical and biomedical applications, emphasizing its effectiveness in excluding other polymers in aqueous environments and its nonimmunogenic and nonantigenic properties. This makes it an excellent candidate for drug delivery systems, biomedical coatings, and as a component in hydrogels (Harris, 1992).
作用機序
Target of Action
HO-Peg18-OH is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary widely, as the specificity of the PROTACs is determined by the ligands that are attached to the HO-Peg18-OH linker .
Mode of Action
The mode of action of HO-Peg18-OH involves the formation of a ternary complex between an E3 ubiquitin ligase, the target protein, and the PROTAC . The HO-Peg18-OH linker connects a ligand for the E3 ubiquitin ligase with a ligand for the target protein . This brings the target protein in close proximity to the E3 ubiquitin ligase, which then facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of HO-Peg18-OH is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and plays a crucial role in a variety of cellular processes, including cell cycle regulation, signal transduction, and responses to oxidative stress .
Pharmacokinetics
The pharmacokinetics of HO-Peg18-OH will largely depend on the specific PROTACs that it is part of. As a peg-based linker, ho-peg18-oh is likely to improve the solubility and stability of the protacs, potentially enhancing their bioavailability .
Result of Action
The result of the action of HO-Peg18-OH is the selective degradation of target proteins . By enabling the design of PROTACs that can target specific proteins for degradation, HO-Peg18-OH provides a powerful tool for manipulating protein levels within the cell .
Action Environment
The action of HO-Peg18-OH is intracellular, and can be influenced by a variety of environmental factors . These may include the expression levels of the E3 ubiquitin ligase and the target protein, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system .
Safety and Hazards
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O19/c37-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-35-55-36-34-54-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-38/h37-38H,1-36H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOGBNHVWOHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018297 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-heptadecaoxatripentacontane-1,53-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HO-Peg18-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

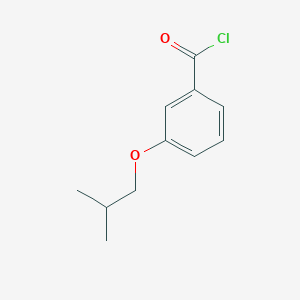
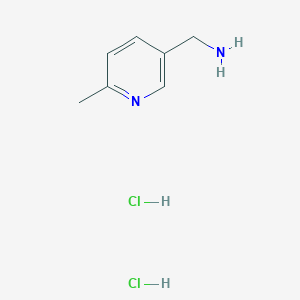
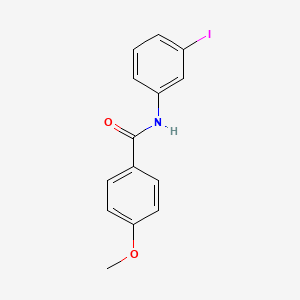
![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)
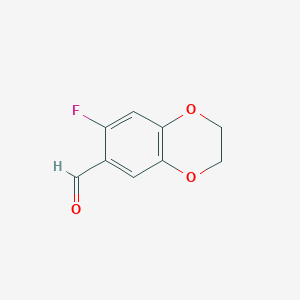

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
